molecular formula C10H15NO B7901731 2-methoxy-N,N,5-trimethylaniline

2-methoxy-N,N,5-trimethylaniline

Cat. No.: B7901731
M. Wt: 165.23 g/mol
InChI Key: FSCJXIVMGQIARL-UHFFFAOYSA-N
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Description

2-Methoxy-N,N,5-trimethylaniline (CAS: Not explicitly provided; structurally analogous to CAS 56140-35-3 in ) is a substituted aniline derivative with a methoxy group at position 2, an N,N-dimethylamino group at position 1, and a methyl group at position 5. Its molecular formula is C₁₀H₁₅NO (molecular weight: ~165.23 g/mol). This compound is characterized by electron-donating substituents, making the aromatic ring highly activated toward electrophilic substitution. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, dyes, or agrochemicals .

Properties

IUPAC Name

2-methoxy-N,N,5-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-6-10(12-4)9(7-8)11(2)3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCJXIVMGQIARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-N,N,5-trimethylaniline can be synthesized through several methods. One common method involves the methylation of 2-methoxyaniline (o-anisidine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N,5-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Methoxy-N,N,5-trimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N,N,5-trimethylaniline involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
2-Methoxy-N,N,5-trimethylaniline C₁₀H₁₅NO 165.23 2-OCH₃, N,N-(CH₃)₂, 5-CH₃ High electrophilic substitution
2-Bromo-N,N,5-trimethylaniline C₉H₁₂BrN 214.11 2-Br, N,N-(CH₃)₂, 5-CH₃ Nucleophilic substitution
2-Methoxy-5-nitroaniline C₇H₈N₂O₃ 168.15 2-OCH₃, 5-NO₂ Low electrophilic substitution
5-Methoxy-N,N,2-trimethylaniline C₁₀H₁₅NO 165.23 5-OCH₃, N,N-(CH₃)₂, 2-CH₃ Moderate resonance stabilization

Electronic Effects

  • Target Compound : Electron-donating groups (OCH₃, NMe₂, CH₃) activate the ring, favoring electrophilic substitution at positions 4 and 6.
  • Nitro Derivatives : Electron-withdrawing nitro groups deactivate the ring, directing electrophiles to meta positions and reducing reaction rates .

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